molecular formula C20H24N6O2S B2675395 N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034340-16-2

N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2675395
CAS No.: 2034340-16-2
M. Wt: 412.51
InChI Key: ZQYPKRFOFVYOFZ-UHFFFAOYSA-N
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Description

N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C20H24N6O2S and its molecular weight is 412.51. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Hybrid Compounds

Recent Advances in Sulfonamide Hybrids : Sulfonamides are recognized for their wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects. Recent studies have focused on two-component sulfonamide hybrids, incorporating various organic compounds to create hybrids with enhanced biological activities. These advances cover the design and development of hybrids containing coumarin, indole, quinoline, isoquinoline, chalcone, pyrazole/pyrazoline, quinazoline, pyrimidine, thiazole, benzothiazole, and pyridine, demonstrating significant progress in the synthesis and biological evaluation of such agents (Ghomashi et al., 2022).

Antimicrobial Applications

Synthesis and Antibacterial Evaluation : Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their potential use as antibacterial agents. These compounds have shown high antibacterial activities, indicating their potential in addressing antibiotic resistance issues (Azab et al., 2013).

Green Chemistry in Heterocyclic Compound Synthesis

Regioselective Synthesis of Isoxazole Fused Quinoline Scaffolds : A green and efficient approach for synthesizing novel isoxazole fused quinoline scaffolds has been developed, highlighting the importance of sustainable methods in chemical synthesis. This process is characterized by short reaction times, excellent yields, and the absence of extraction and chromatographic purification steps, underlining the shift towards more environmentally friendly chemistry (Poomathi et al., 2015).

Innovative Synthesis Methods

Beckmann Rearrangement in Heterocyclic System Synthesis : The Beckmann rearrangement, facilitated by trifluoromethanesulfonic anhydride, has been utilized in synthesizing compounds containing new pyrazolo[3',4':5,6]pyrido[3,2-b]azepine heterocyclic systems. This demonstrates the continual innovation in synthetic methods for creating complex molecular architectures (Yakovenko et al., 2021).

Properties

IUPAC Name

N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-26-14-16(13-22-26)29(27,28)25-20-19(21-12-11-15-7-3-2-4-8-15)23-17-9-5-6-10-18(17)24-20/h5-7,9-10,13-14H,2-4,8,11-12H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYPKRFOFVYOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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